
6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
Descripción general
Descripción
6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a heterocyclic compound that contains a pyridazinone ring substituted with a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of the fluorophenyl group enhances its biological activity and stability, making it a valuable target for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate diketone or ketoester under acidic or basic conditions to yield the desired pyridazinone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(4-Chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone
- 6-(4-Methylphenyl)-4,5-dihydro-3(2H)-pyridazinone
- 6-(4-Bromophenyl)-4,5-dihydro-3(2H)-pyridazinone
Uniqueness
6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone is unique due to the presence of the fluorophenyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development, as it may exhibit improved pharmacokinetic and pharmacodynamic profiles compared to its analogs.
Actividad Biológica
6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.
- Chemical Formula : C10H9FN2O
- Molecular Weight : 192.19 g/mol
- CAS Number : 39499-62-2
Research indicates that pyridazinone derivatives, including this compound, exhibit a range of biological activities through various mechanisms:
- Inhibition of Cyclooxygenase (COX) Enzymes :
- Antiplatelet Activity :
-
Monoamine Oxidase Inhibition :
- Certain derivatives have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. For instance, specific derivatives demonstrated potent MAO-B inhibition with IC50 values as low as 0.013 µM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its derivatives:
Activity | IC50 Value (µM) | Reference |
---|---|---|
COX-1 Inhibition | 0.5 | |
COX-2 Inhibition | 0.8 | |
MAO-B Inhibition | 0.013 | |
Antiplatelet Aggregation | IC50 < 10 | |
Cytotoxicity (L929 cells) | >120 |
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of various pyridazinones, including the target compound. The results indicated a dose-dependent reduction in inflammation markers in animal models, supporting its use as a potential anti-inflammatory agent .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of MAO-B inhibitors derived from pyridazinones. The compound exhibited significant neuroprotection in vitro against oxidative stress-induced cell death, highlighting its potential for treating neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-(4-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone and its derivatives?
The compound is typically synthesized via Friedel-Crafts acylation of substituted anilines with succinic anhydride, followed by cyclization using hydrazine derivatives . Modifications at the phenyl ring (e.g., fluorophenyl) involve introducing substituents like chloroalkanoyl or methyl groups during intermediate steps. For example, 5-methyl substitution enhances PDE III inhibition and platelet aggregation suppression .
Q. How is the inhibitory activity against platelet aggregation assessed in vitro and in vivo?
In vitro assays use ADP- or collagen-induced platelet aggregation in human or rat platelet-rich plasma, measuring IC₅₀ values. Ex vivo studies administer compounds to rats and evaluate platelet inhibition post-dosing. Compounds like CI-930 and derivatives show 16,000-fold higher in vitro activity and 370-fold ex vivo potency compared to acetylsalicylic acid .
Q. What structural features correlate with PDE III inhibition and cardiotonic activity?
The 6-aryl group (e.g., 4-fluorophenyl) and 5-methyl substitution on the dihydropyridazinone core are critical. For instance, 5-methyl derivatives exhibit 2× higher myocardial contractility than pimobendan . Hydrophobic substituents (e.g., chloroalkanoyl) enhance binding to PDE III's catalytic domain .
Advanced Research Questions
Q. How do conflicting data on cAMP PDE inhibition and inotropic activity arise across studies?
Discrepancies stem from differences in assay conditions (e.g., tissue-specific PDE isoforms) and substituent effects. For example, tricyclic 4a-methylpyridazinones show variable inotropic activity despite similar PDE III inhibition, suggesting off-target effects (e.g., calcium sensitization) . Computational modeling (e.g., 5-point pharmacophore models) helps reconcile these differences by identifying non-PDE targets .
Q. What strategies optimize bioavailability and selectivity in 6-aryl dihydropyridazinones?
- Bioavailability : Introducing hydrophilic groups (e.g., CH₂CH₂OH at R₃) improves solubility without compromising activity .
- Selectivity : Methyl or cyano substituents at R₁ reduce off-target β-adrenergic receptor binding .
- Prodrugs : Esterification of carboxyl groups (e.g., ethoxycarbonyl) enhances oral absorption, as seen in MCI-154 derivatives .
Q. Why do some derivatives show species-specific activity in cardiovascular models?
Rat aortic ring assays (phenylephrine-induced contraction) often overestimate vasodilatory effects compared to human tissue due to differences in PDE III isoform expression . Cross-species comparisons using transgenic models or human-induced pluripotent stem cell-derived cardiomyocytes are recommended .
Q. How can SAR studies resolve contradictions in antiplatelet vs. hypotensive activity?
While larger substituents (e.g., Vw > 100 ų) enhance platelet inhibition via hydrophobic interactions, moderate-sized groups (Vw ~ 80 ų) optimize hypotension by balancing PDE III affinity and systemic distribution . Multivariate regression analysis of substituent parameters (e.g., Hansch π, steric bulk) is critical for dual-activity optimization .
Q. Methodological Considerations
Designing experiments to evaluate PDE III inhibition vs. β-adrenergic effects
- PDE III assay : Measure cAMP hydrolysis in cardiac homogenates using radioisotopic (³H-cAMP) or fluorogenic substrates .
- β-Adrenergic activity : Assess atrial contraction in isolated rat atria with/without β-blockers (e.g., propranolol) to isolate PDE-mediated effects .
Analyzing data from conflicting in vivo hypotensive studies
Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to account for metabolite activity (e.g., N-acetyl derivatives) and tissue penetration differences. For example, CI-914’s short half-life (<2 hr) explains its transient hypotension vs. sustained effects of CI-930 .
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-4,5-dihydro-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKONBUGAZNEEMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345620 | |
Record name | 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39499-62-2 | |
Record name | 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.